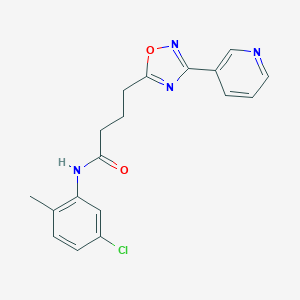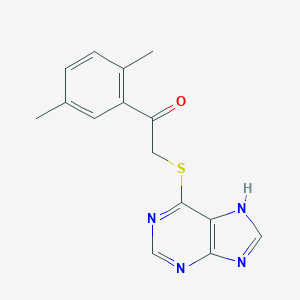
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, DMPE, and has been the focus of research in the fields of biochemistry and pharmacology.
Mecanismo De Acción
DMPE works by binding to the active site of enzymes, preventing them from carrying out their normal functions. This binding can be reversible or irreversible depending on the specific enzyme and the conditions of the reaction.
Biochemical and Physiological Effects:
DMPE has been shown to have a range of biochemical and physiological effects in laboratory experiments. These effects include changes in cellular signaling pathways, inhibition of enzyme activity, and alterations in gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPE in laboratory experiments include its specificity for certain enzymes and its ability to inhibit their activity. However, limitations include the potential for off-target effects and the need to optimize conditions for each specific experiment.
Direcciones Futuras
There are many potential future directions for research on DMPE. One area of interest is the development of more specific inhibitors for specific enzymes. Another area of research could focus on the use of DMPE in combination with other compounds to enhance its activity. Additionally, studies could investigate the potential applications of DMPE in other areas of scientific research, such as neuroscience or immunology.
In conclusion, DMPE is a chemical compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit enzyme activity has potential applications in cancer research and other areas of scientific research. Further research is needed to fully understand the potential of DMPE and to explore its many future directions.
Métodos De Síntesis
The synthesis of DMPE involves the reaction of 2,5-dimethylphenylacetonitrile with 6-mercaptopurine in the presence of a base. This reaction results in the formation of DMPE as the final product. The synthesis method has been optimized to produce high yields of DMPE with good purity.
Aplicaciones Científicas De Investigación
DMPE has been studied for its potential applications in scientific research. One area of research has focused on its ability to inhibit the activity of specific enzymes, such as tyrosine kinases. This inhibition can lead to changes in cellular signaling pathways and has potential applications in cancer research.
Propiedades
Nombre del producto |
1-(2,5-dimethylphenyl)-2-(9H-purin-6-ylsulfanyl)ethanone |
|---|---|
Fórmula molecular |
C15H14N4OS |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
1-(2,5-dimethylphenyl)-2-(7H-purin-6-ylsulfanyl)ethanone |
InChI |
InChI=1S/C15H14N4OS/c1-9-3-4-10(2)11(5-9)12(20)6-21-15-13-14(17-7-16-13)18-8-19-15/h3-5,7-8H,6H2,1-2H3,(H,16,17,18,19) |
Clave InChI |
YHABQIWKSGUVDF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3 |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(=O)CSC2=NC=NC3=C2NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



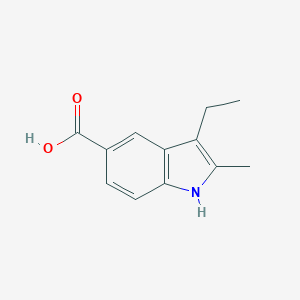
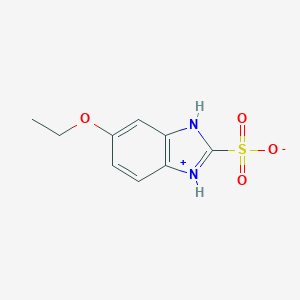
![N-(3,5-dimethylphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277082.png)
![N-(5-chloro-2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277083.png)
![N-(3-chloro-4-methoxyphenyl)-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277085.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-morpholin-4-ylphenyl)butanamide](/img/structure/B277086.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B277088.png)
![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2,4-dimethoxyphenyl)butanamide](/img/structure/B277090.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-1H-tetrazol-5-ylbutanamide](/img/structure/B277092.png)
![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)butanamide](/img/structure/B277094.png)
![Methyl 4-({4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B277096.png)
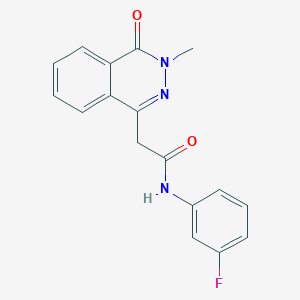
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B277099.png)
